2,6-Dimethylbenzene-1,4-diamine dihydrochloride
Description
Properties
IUPAC Name |
2,6-dimethylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-3-7(9)4-6(2)8(5)10;;/h3-4H,9-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALKJCXEPFRYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205036 | |
| Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56496-89-0 | |
| Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylbenzene-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G48Y47YN2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitration of 2,6-Dimethylbenzene
Reagents :
- 2,6-Dimethylbenzene (meta-xylene)
- Nitration mixture (HNO₃/H₂SO₄)
Conditions :
Mechanism :
Nitration introduces nitro groups at positions 1 and 4 of the benzene ring. The methyl groups at positions 2 and 6 direct nitration to the para positions relative to each methyl group.
Outcome :
Reduction to Diamine
Reagents :
- 2,6-Dimethyl-1,4-dinitrobenzene
- Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl
Conditions :
Mechanism :
Nitro groups are reduced to amines. Catalytic hydrogenation is preferred for higher purity.
Outcome :
Dihydrochloride Formation
Reagents :
- 2,6-Dimethylbenzene-1,4-diamine
- HCl gas or concentrated HCl
Conditions :
Outcome :
Method 2: Direct Amination of Halogenated Precursors
Substrate Preparation
Reagents :
- 1,4-Dichloro-2,6-dimethylbenzene
- Ammonia or methylamine
Conditions :
Mechanism :
Nucleophilic aromatic substitution replaces halogens with amine groups.
Outcome :
Salt Formation
Identical to Method 1 (Section 2.3).
Method 3: Reductive Alkylation
Nitrosation and Reduction
Reagents :
- 2,6-Dimethylaniline
- NaNO₂, HCl, Zn powder
Conditions :
Mechanism :
Nitrosation forms a diazonium intermediate, reduced to the diamine.
Outcome :
Salt Formation
Identical to Method 1 (Section 2.3).
Comparative Analysis of Methods
Industrial-Scale Production
Large-scale synthesis (Method 1) involves:
- Continuous-Flow Nitration : Micro-tubular reactors ensure efficient heat/mass transfer, reducing dinitro byproducts (<2.5%).
- Catalytic Hydrogenation : Pd/C catalysts in fixed-bed reactors achieve >95% conversion.
- Crystallization : Recrystallization in ethanol yields pharmaceutical-grade dihydrochloride.
Challenges and Optimizations
- Nitration Selectivity : Methyl groups favor para-directing, but over-nitration can occur. Sulfuric acid concentration and temperature control are critical.
- Reduction Efficiency : Zn/HCl systems generate waste; hydrogenation is greener but requires high-pressure equipment.
- Purification : Column chromatography or recrystallization removes isomers (e.g., 2,4-dimethyl derivatives).
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced further to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated or alkylated products.
Scientific Research Applications
2,6-Dimethylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzene-1,3-diamine dihydrochloride
- 2,5-Dimethylbenzene-1,4-diamine dihydrochloride
- 2,6-Dimethylbenzene-1,3-diamine dihydrochloride
Uniqueness
2,6-Dimethylbenzene-1,4-diamine dihydrochloride is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Biological Activity
2,6-Dimethylbenzene-1,4-diamine dihydrochloride, also known as N,N-dimethyl-p-phenylenediamine dihydrochloride , is a chemical compound with the molecular formula and a molecular weight of 209.11 g/mol. This compound has garnered attention in various fields of biochemical research due to its unique structural properties and potential applications.
Chemical Structure and Properties
The compound features two amine groups attached to a dimethyl-substituted benzene ring. The presence of these functional groups allows for significant biological interactions, including hydrogen bonding and redox activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.11 g/mol |
| CAS Number | 56496-89-0 |
| IUPAC Name | 2,6-dimethylbenzene-1,4-diamine; dihydrochloride |
| Appearance | White crystalline solid |
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. Its ability to act as a reducing agent makes it useful in various biochemical assays to measure oxidative stress in biological systems. For instance, it has been utilized in determining plasma oxidant capacity by measuring the ferric equivalent oxidative potential (PFEOP) in plasma samples .
Applications in Material Science
The compound's aromatic structure and amine functionalities suggest potential applications in material science, particularly as intermediates in the synthesis of polymers or supramolecular assemblies. However, further research is needed to explore these applications fully.
Study on Oxidative Stress Measurement
In a study examining the role of various compounds in oxidative stress measurement, this compound was highlighted for its effectiveness in reducing ferric ions to ferrous ions in plasma samples. This property is crucial for understanding oxidative damage in various diseases .
Research on Cell Transformation
While direct studies on this compound are scarce, research on structurally similar compounds like 3,4-Toluenediamine provides insights into its potential effects on cellular processes. These studies indicate that exposure to diamines can lead to increased rates of cell transformation under certain conditions .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing 2,6-Dimethylbenzene-1,4-diamine dihydrochloride with high purity?
- Methodological Answer : Synthesis optimization requires precise control of stoichiometry, solvent selection (e.g., ethanol or hydrochloric acid-based systems), and temperature gradients. For purity assessment, combine HPLC (high-performance liquid chromatography) with UV detection to monitor intermediate byproducts and confirm final product integrity . Thermal gravimetric analysis (TGA) can further validate stability during synthesis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to resolve methyl and aromatic proton environments, supported by FT-IR to identify amine and hydrochloride functional groups. For electronic properties, employ UV-Vis spectroscopy to study charge-transfer interactions, referencing solvent polarity effects observed in similar diamine systems .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional chemical hygiene plans, including fume hood use for synthesis steps involving volatile intermediates. Implement glove-box techniques for moisture-sensitive reactions and store the compound in amber vials under inert gas to prevent oxidation . Emergency protocols should include neutralization procedures for accidental spills using sodium bicarbonate .
Advanced Research Questions
Q. How can computational methods guide the design of reactions involving this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on transition states and intermediates. For example, simulate protonation states of the diamine group to predict reactivity in acidic media. Integrate computational results with experimental data to refine synthetic protocols, as demonstrated in reaction path search methodologies .
Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?
- Methodological Answer : Conduct comparative analysis by replicating experimental conditions (e.g., solvent, concentration) from conflicting studies. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by conformational isomers. Cross-validate findings with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. How can researchers investigate the environmental degradation pathways of this compound?
- Methodological Answer : Employ advanced oxidation processes (AOPs) under simulated environmental conditions (e.g., UV/H₂O₂ systems) to track degradation products via LC-MS/MS . Compare kinetic data with computational predictions of bond dissociation energies to identify vulnerable sites in the molecule .
Q. What methodologies optimize the separation of this compound from complex mixtures?
- Methodological Answer : Utilize membrane separation technologies (e.g., nanofiltration) with pH-adjusted feed solutions to exploit charge differences. Complement with ion-exchange chromatography to isolate the dihydrochloride form from neutral byproducts. Monitor separation efficiency using conductivity detectors .
Data Contradiction Analysis Framework
| Issue | Resolution Strategy | Key References |
|---|---|---|
| Discrepant NMR shifts | Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and temperature controls | |
| Variability in assay purity | Cross-validate HPLC methods with ion-pairing reagents (e.g., tetrabutylammonium phosphate) | |
| Conflicting kinetic data | Replicate under controlled O₂/moisture levels and use isotopic labeling for pathway tracing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
